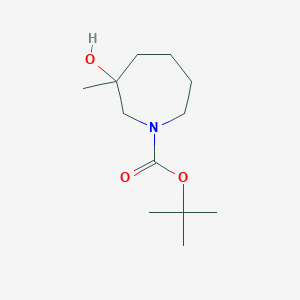

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 g/mol . The IUPAC name for this compound is tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3 . This string represents the molecular structure of the compound. The Canonical SMILES string is CC©©OC(=O)N1CCCCC(C1)CO , which is another representation of the molecular structure.

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass and monoisotopic mass of the compound are 229.16779360 g/mol .

Scientific Research Applications

Practical Synthesis for Pharmaceutical Intermediates

The synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate is significant for producing key intermediates like Rho–kinase inhibitor K-115. This process showcases the compound's utility in creating structurally complex and pharmacologically relevant molecules through practical synthetic routes (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Enantioselective Synthesis for Drug Development

Research on "tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate" includes enantioselective synthesis, critical for developing potent CCR2 antagonists. The key step involves iodolactamization, yielding a highly functionalized intermediate, demonstrating the compound's importance in synthesizing enantiomerically pure substances for therapeutic purposes (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Chiral Resolution and Characterization

The compound has also been isolated and characterized through chiral supercritical fluid chromatography (SFC), emphasizing its role in separating enantiomers for pharmaceutical applications. This method facilitates the preparation of enantiomerically pure compounds, which is crucial for drug efficacy and safety (Carry, Brohan, Perron, & Bardouillet, 2013).

Synthesis and Structural Modification for Medicinal Chemistry

Further studies include the structural modification of "tert-Butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid," showing the compound's adaptability in creating diverse chemical structures for potential medicinal chemistry applications (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).

Exploration of Cycloaddition Reactions

The compound's versatility is further evidenced by its involvement in cycloaddition reactions, such as the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, highlighting its utility in developing new scaffolds for substituted piperidines and enhancing chemical diversity (Harmsen, Sydnes, Törnroos, & Haug, 2011).

properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-5-7-12(4,15)9-13/h15H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRWHSYCFGRDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)

![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)

![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)

![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)